N,N-Dimethylglyoxylamide chemical structure and molecular weight
N,N-Dimethylglyoxylamide chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylacetamide (DMAc), a versatile and powerful aprotic polar solvent, holds a significant position in the landscape of industrial and research chemistry. While the initially specified "N,N-Dimethylglyoxylamide" is not a commonly recognized or well-documented compound, this guide will focus on the closely related and extensively utilized N,N-Dimethylacetamide. Its exceptional solvating properties, high boiling point, and thermal stability make it an indispensable tool in a wide array of applications, from polymer synthesis to pharmaceutical formulations. This guide, intended for the discerning scientific professional, will provide a comprehensive overview of DMAc, delving into its fundamental chemical properties, synthesis methodologies, key applications, and safety considerations.
Core Chemical and Physical Properties
N,N-Dimethylacetamide is an organic compound with the chemical formula CH₃CON(CH₃)₂.[1] It is a colorless, water-miscible, high-boiling liquid with a faint, ammonia-like odor.[2][3] Its molecular structure features a central carbonyl group bonded to a nitrogen atom which is, in turn, substituted with two methyl groups. This arrangement gives rise to its high polarity and aprotic nature, as it lacks a proton-donating hydrogen atom on the nitrogen.
| Property | Value | Source(s) |
| IUPAC Name | N,N-Dimethylacetamide | [4] |
| CAS Number | 127-19-5 | [5] |
| Molecular Formula | C₄H₉NO | [5] |
| Molecular Weight | 87.12 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 165-166 °C | [6] |
| Melting Point | -20 °C | [1] |
| Density | 0.94 g/cm³ at 20 °C | [7] |
| Solubility | Miscible with water, alcohols, ethers, esters, ketones, and aromatic compounds. | [1][2] |
Synthesis of N,N-Dimethylacetamide: A Comparative Analysis
The industrial production of N,N-Dimethylacetamide is primarily achieved through several key synthetic routes. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired purity of the final product, and economic considerations.[8]
Key Synthesis Methodologies:
-
Acetic Acid Method: This common industrial process involves the reaction of acetic acid with dimethylamine. The reaction is typically carried out at elevated temperatures and pressures to drive the dehydration of the intermediate dimethylamine acetate salt to form DMAc and water.[1][9] This method is favored for its directness and use of readily available precursors.
-
Acetic Anhydride Method: The reaction of acetic anhydride with dimethylamine is another established route to DMAc. This method is highly efficient and proceeds readily due to the high reactivity of the anhydride.[8]
-
Methyl Acetate Method: N,N-Dimethylacetamide can also be synthesized by reacting methyl acetate with dimethylamine, often in the presence of a basic catalyst like sodium methoxide.[10] This process is noted for its high yield and reduced corrosiveness compared to methods involving acidic precursors.[8]
-
Acetyl Chloride Method: While effective, the use of acetyl chloride is generally reserved for laboratory-scale synthesis due to its higher cost and the generation of corrosive hydrogen chloride as a byproduct. The reaction with dimethylamine is rapid and exothermic.[3]
The following workflow illustrates the general principle of DMAc synthesis from acetic acid and dimethylamine:
Caption: Generalized workflow for the synthesis of N,N-Dimethylacetamide.
Reactivity and Chemical Behavior
The chemical behavior of N,N-Dimethylacetamide is characteristic of a disubstituted amide. A key feature is its stability towards bases, making it an excellent solvent for reactions involving strong bases like sodium hydroxide.[1] Conversely, it undergoes hydrolysis in the presence of strong acids to yield acetic acid and dimethylammonium salts.[1] The polar nature of DMAc allows it to act not only as a solvent but also as a reaction catalyst in many processes, leading to higher yields and purer products in shorter reaction times.[11]
Applications in Research and Industry
The unique combination of properties possessed by N,N-Dimethylacetamide has led to its widespread use in numerous high-tech and research-oriented fields.
Polymer Science and Engineering
DMAc is a premier solvent for a wide range of polymers, a property that is critical in the production of high-performance fibers, films, and coatings.
-
Synthetic Fibers: It is extensively used in the wet spinning processes for the production of acrylic and spandex (polyurethane-based) fibers.[11]
-
High-Performance Polymers: DMAc is the solvent of choice for the synthesis of polyimide and polysulfone resins, which are used in applications demanding high thermal stability and chemical resistance, such as in the electronics and aerospace industries.[11][12] A mixture of DMAc and lithium chloride is also an effective solvent for cellulose.[11]
Pharmaceutical and Drug Development
In the pharmaceutical sector, DMAc serves multiple roles, from a reaction medium to a component in drug formulations.
-
Reaction Solvent: Its ability to dissolve a wide range of organic and inorganic compounds makes it an ideal medium for the synthesis of active pharmaceutical ingredients (APIs).[13] For instance, it is used in the manufacturing process of certain cephalosporin antibiotics.[11]
-
Excipient: N,N-Dimethylacetamide is an FDA-approved excipient and is used as a drug-delivery vehicle.[2]
-
Emerging Therapeutic Potential: Research has indicated that DMAc exhibits anti-inflammatory properties by inhibiting nuclear factor-kappa B (NF-κB) and has been investigated for its potential in preventing preterm birth.[14] It has also been shown to bind to bromodomains, suggesting a role in epigenetic regulation.[15]
Agrochemicals and Other Industrial Uses
-
Agrochemicals: DMAc is utilized in the formulation of pesticides and herbicides, ensuring the effective and uniform distribution of the active components.[13]
-
Coatings and Adhesives: It acts as a booster solvent in various coating and adhesive formulations.
-
Electronics: In the electronics industry, DMAc is employed as a photoresist stripper and a cleaning agent.[12][16]
-
Extractive Distillation: Its selective solvency is harnessed in the petrochemical industry for the purification of chemical streams, such as the separation of styrene.[3]
Safety, Handling, and Toxicology
While N,N-Dimethylacetamide is a highly valuable solvent, it is imperative that it is handled with appropriate safety precautions.
-
Toxicity: DMAc is readily absorbed through the skin and by inhalation.[2] Chronic exposure can lead to hepatotoxicity (liver damage).[1] At high doses, it can affect the central nervous system.[1] Animal studies have suggested potential toxicity to human reproduction or development.[17]
-
Handling: It is crucial to use DMAc in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[18] Contaminated clothing should be removed and laundered before reuse.[19]
-
Storage: DMAc should be stored in a cool, dry, and well-ventilated area, separated from strong oxidants.[17]
-
Flammability: DMAc is a combustible liquid with a flashpoint of 63°C.[17] Above this temperature, explosive vapor/air mixtures may form. Therefore, open flames and other ignition sources should be avoided.[17]
Spectroscopic Data
The structural elucidation and purity assessment of N,N-Dimethylacetamide are routinely performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of DMAc is relatively simple, showing distinct signals for the acetyl and N-methyl protons.[20][21]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[22][23]
-
Mass Spectrometry (MS): The mass spectrum of DMAc provides information about its molecular weight and fragmentation pattern.[24]
Conclusion
N,N-Dimethylacetamide stands as a cornerstone solvent and reagent in modern chemical science and industry. Its exceptional solvating power, coupled with its thermal and chemical stability, has cemented its role in the production of advanced materials and pharmaceuticals. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential while ensuring a safe working environment. As research continues to uncover new applications and even potential therapeutic roles for this versatile molecule, its importance in the scientific community is set to endure.
References
-
Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link][1]
-
Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link][8]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]
-
Lookplm. (2025, September 22). N,N-Dimethylacetamide (DMAC): A Versatile Solvent for Industrial Applications. Retrieved from [Link][16]
-
NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link][4]
-
Chemos GmbH&Co.KG. (2022, June 20). Safety Data Sheet: N,N-dimethylacetamide. Retrieved from [Link][18]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link][25]
-
ILO and WHO. (2021). ICSC 0259 - N,N-DIMETHYLACETAMIDE. Retrieved from [Link][17]
-
Loba Chemie. (2024, March 14). N,N-DIMETHYL ACETAMIDE AR. Retrieved from [Link][19]
-
SBLCore. (2025, April 8). N,N-Dimethylacetamide - SAFETY DATA SHEET. Retrieved from [Link][26]
-
Flack. (2025, October 30). N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent. Retrieved from [Link][13]
-
PubChem. (n.d.). Dimethylacetamide. Retrieved from [Link][27]
-
NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link][24]
-
The Good Scents Company. (n.d.). N,N-dimethyl acetamide. Retrieved from [Link][28]
-
Google Patents. (n.d.). US20080207949A1 - Method For The Production Of N,N-Dimethylacetamide (Dmac). Retrieved from [10]
-
Caloong Chemical Co., Ltd. (2023, July 12). Synthesis Technique of Dimethylacetamide. Retrieved from [Link][9]
-
Inxight Drugs. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link][15]
-
Loba Chemie. (n.d.). N,N,DIMETHYLACETAMIDE AR. Retrieved from [Link][7]
-
RACO. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?. Retrieved from [Link][29]
-
PubMed. (2018). Repurposing N,N-Dimethylacetamide (DMA), a Pharmaceutical Excipient, as a Prototype Novel Anti-inflammatory Agent for the Prevention and/or Treatment of Preterm Birth. Retrieved from [Link][14]
-
SpectraBase. (n.d.). N.N-Dimethylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link][20]
-
NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link][22]
-
ACS Publications. (2003, May 31). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. Retrieved from [Link][23]
Sources
- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 2. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 3. Introduction and properties of dimethylacetamide - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. N,N-Dimethylacetamide [webbook.nist.gov]
- 5. N,N-Dimethylacetamide | CAS 127-19-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]
- 7. 127-19-5 CAS | N,N,DIMETHYLACETAMIDE | High Purity Solvents | Article No. 00112 [lobachemie.com]
- 8. caloongchem.com [caloongchem.com]
- 9. caloongchem.com [caloongchem.com]
- 10. US20080207949A1 - Method For The Production Of N,N-Dimethylacetamide (Dmac) - Google Patents [patents.google.com]
- 11. Dimethylacetamide (DMAc) | Eastman [eastman.com]
- 12. 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide - hangdachem.com [hangdachem.com]
- 13. N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. Repurposing N,N-Dimethylacetamide (DMA), a Pharmaceutical Excipient, as a Prototype Novel Anti-inflammatory Agent for the Prevention and/or Treatment of Preterm Birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N,N-Dimethylacetamide [drugs.ncats.io]
- 16. N,N-Dimethylacetamide (DMAC): A Versatile Solvent for Industrial Applications video - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 17. ICSC 0259 - N,N-DIMETHYLACETAMIDE [chemicalsafety.ilo.org]
- 18. chemos.de [chemos.de]
- 19. lobachemie.com [lobachemie.com]
- 20. spectrabase.com [spectrabase.com]
- 21. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]
- 22. N,N-Dimethylacetamide [webbook.nist.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. N,N-Dimethylacetamide [webbook.nist.gov]
- 25. carlroth.com [carlroth.com]
- 26. pentachemicals.eu [pentachemicals.eu]
- 27. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. N,N-dimethyl acetamide, 127-19-5 [thegoodscentscompany.com]
- 29. raco.cat [raco.cat]
